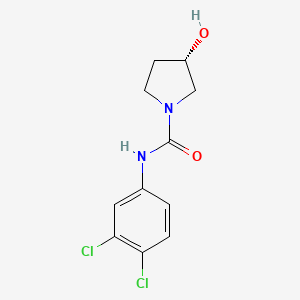![molecular formula C16H13F2N3 B7570314 N-[(2,5-difluorophenyl)methyl]-3-methylquinoxalin-2-amine](/img/structure/B7570314.png)
N-[(2,5-difluorophenyl)methyl]-3-methylquinoxalin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2,5-difluorophenyl)methyl]-3-methylquinoxalin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a quinoxaline derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.
作用機序
The mechanism of action of N-[(2,5-difluorophenyl)methyl]-3-methylquinoxalin-2-amine involves the inhibition of specific enzymes such as MAO and PDE. MAO is an enzyme that is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin, while PDE is an enzyme that regulates the levels of cyclic nucleotides such as cAMP and cGMP. By inhibiting these enzymes, N-[(2,5-difluorophenyl)methyl]-3-methylquinoxalin-2-amine increases the levels of these neurotransmitters and cyclic nucleotides, leading to various physiological effects.
Biochemical and Physiological Effects:
N-[(2,5-difluorophenyl)methyl]-3-methylquinoxalin-2-amine has been shown to exhibit various biochemical and physiological effects in animal models. It has been found to possess anticonvulsant, antidepressant, and anxiolytic properties, as well as improve cognitive function and memory. It has also been shown to reduce oxidative stress and inflammation, which are implicated in various diseases such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
N-[(2,5-difluorophenyl)methyl]-3-methylquinoxalin-2-amine has several advantages for lab experiments, such as its potent inhibitory activity against specific enzymes, its ability to cross the blood-brain barrier, and its low toxicity. However, it also has some limitations, such as its limited solubility in water and its potential off-target effects.
将来の方向性
There are several future directions for the research on N-[(2,5-difluorophenyl)methyl]-3-methylquinoxalin-2-amine. Some of these include:
1. Further studies on the mechanism of action and the specific enzymes that are inhibited by N-[(2,5-difluorophenyl)methyl]-3-methylquinoxalin-2-amine.
2. Investigation of the potential therapeutic applications of N-[(2,5-difluorophenyl)methyl]-3-methylquinoxalin-2-amine in various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy.
3. Development of more efficient synthesis methods for N-[(2,5-difluorophenyl)methyl]-3-methylquinoxalin-2-amine.
4. Investigation of the potential off-target effects of N-[(2,5-difluorophenyl)methyl]-3-methylquinoxalin-2-amine and the development of more selective inhibitors.
5. Investigation of the pharmacokinetics and pharmacodynamics of N-[(2,5-difluorophenyl)methyl]-3-methylquinoxalin-2-amine in animal models and humans.
Conclusion:
In conclusion, N-[(2,5-difluorophenyl)methyl]-3-methylquinoxalin-2-amine is a quinoxaline derivative that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been studied extensively. Further research is needed to fully understand the potential therapeutic applications of N-[(2,5-difluorophenyl)methyl]-3-methylquinoxalin-2-amine and to develop more efficient and selective inhibitors.
合成法
The synthesis method of N-[(2,5-difluorophenyl)methyl]-3-methylquinoxalin-2-amine involves the reaction of 2,5-difluorobenzylamine and 3-methylquinoxaline-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions for several hours. The resulting product is then purified using column chromatography or recrystallization methods.
科学的研究の応用
N-[(2,5-difluorophenyl)methyl]-3-methylquinoxalin-2-amine has been studied for its potential applications in various scientific fields such as medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit potent inhibitory activity against certain enzymes such as monoamine oxidase (MAO) and phosphodiesterase (PDE) that are involved in the regulation of neurotransmitters and other physiological processes. It has also been shown to possess anticonvulsant, antidepressant, and anxiolytic properties in animal models.
特性
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-3-methylquinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3/c1-10-16(21-15-5-3-2-4-14(15)20-10)19-9-11-8-12(17)6-7-13(11)18/h2-8H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDNVOWIXVXNGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1NCC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

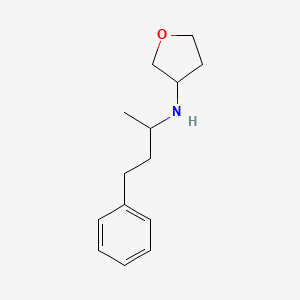
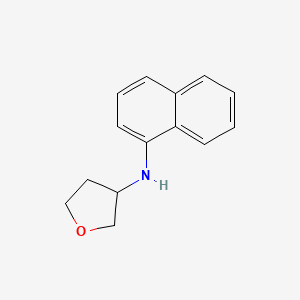
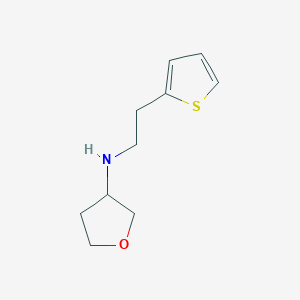


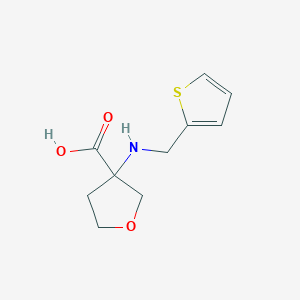
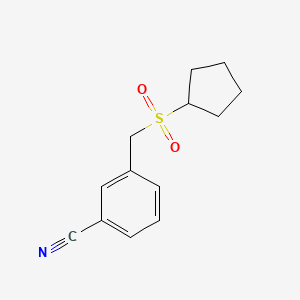


![3-[(3-Methylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570290.png)
![2-[4-(2-Aminophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B7570305.png)
